3-[(3-Methylbenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
3-[(3-Methylbenzoyl)carbamothioylamino]benzoic acid is an organic compound with a complex structure that includes aromatic rings, a carboxylic acid group, and a thioamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylbenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Thioamide Formation: Conversion of the amide to a thioamide using reagents such as Lawesson’s reagent.
Coupling Reaction: Coupling the thioamide intermediate with a benzoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylbenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[(3-Methylbenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Methylbenzoyl)carbamothioylamino]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thioamide group can form strong interactions with metal ions or active sites in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Methylbenzoyl)carbamothioylamino]benzoic acid
- 3-[(4-Methylbenzoyl)carbamothioylamino]benzoic acid
Comparison
Compared to its analogs, 3-[(3-Methylbenzoyl)carbamothioylamino]benzoic acid may exhibit unique properties due to the position of the methyl group on the benzoyl ring. This can influence its reactivity, binding affinity, and overall biological activity. The specific arrangement of functional groups can also affect its solubility and stability under various conditions.
Properties
IUPAC Name |
3-[(3-methylbenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-10-4-2-5-11(8-10)14(19)18-16(22)17-13-7-3-6-12(9-13)15(20)21/h2-9H,1H3,(H,20,21)(H2,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXELVMWVYUGMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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